molecular formula C24H24N4O3S B2407622 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 477493-02-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2407622
CAS No.: 477493-02-0
M. Wt: 448.54
InChI Key: FZRDUBLLDRKIPK-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-benzo[d]imidazol-2-yl)aniline with 4-(N,N-diethylsulfamoyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 2-(1H-benzo[d]imidazol-1-yl)benzamides

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to its combination of a benzimidazole moiety with a diethylsulfamoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to similar compounds, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)20-14-12-17(13-15-20)24(29)25-19-9-7-8-18(16-19)23-26-21-10-5-6-11-22(21)27-23/h5-16H,3-4H2,1-2H3,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRDUBLLDRKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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